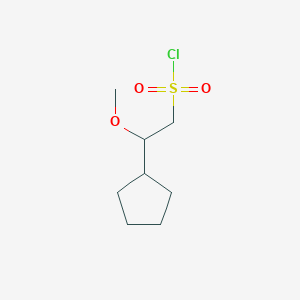
(R)-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride” is likely a compound containing a bromophenyl group and a methylbutanamine group. The “R” denotes the configuration of the chiral center in the molecule .
Molecular Structure Analysis
The molecular structure of this compound would include a bromophenyl group attached to a 3-methylbutan-1-amine. The “R” configuration at the chiral center would affect the three-dimensional structure of the molecule .Chemical Reactions Analysis
This compound, like other amines, could participate in various chemical reactions, such as acid-base reactions, nucleophilic substitutions, or reactions with carbonyl compounds. The bromophenyl group could also undergo various reactions, such as palladium-catalyzed cross-couplings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it would likely be a solid at room temperature, and its solubility in different solvents would depend on the polarity of the molecule .Scientific Research Applications
Synthesis and Intermediate Applications
(R)-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride serves as a valuable intermediate in the synthesis of various biologically active compounds. It has been utilized in the development of new synthetic routes for compounds like 1-amino-1-phenylbutane, which is an essential intermediate for the synthesis of substituted triazoles, aminothiazoles, and a neurokinin3 antagonist quinoline derivative. The chiral form of this compound is also used as a resolving agent due to its utility in biologically active molecules, highlighting its importance in pharmaceutical research and development (Nagarapu, Apuri, Gaddam, & Bantu, 2009).
Fluorescent and Colorimetric pH Probe Development
Another innovative application of related bromophenyl derivatives is in the creation of highly water-soluble fluorescent and colorimetric pH probes. A specific compound synthesized for this purpose, through the condensation reaction of benzothiazole-2-carbohydrazide with a bromophenyl derivative, demonstrated significant potential as an on-off real-time pH sensor for intracellular pH imaging, due to its outstanding solubility in water, high stability, and selectivity (Diana, Caruso, Tuzi, & Panunzi, 2020).
Catalytic and Synthetic Chemistry
In the field of synthetic and catalytic chemistry, derivatives of (R)-1-(4-Bromophenyl)-3-methylbutan-1-amine have been utilized in the synthesis of complex organic molecules. For example, the development of α-substituted 2-benzofuranmethamines through cyclization reactions showcases the role of bromophenyl derivatives in facilitating novel synthetic pathways for producing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science (Wongsa, Sommart, Ritthiwigrom, Yazici, Kanokmedhakul, Kanokmedhakul, Willis, & Pyne, 2013).
Enantioselective Synthesis
The chiral nature of this compound makes it an important reagent in enantioselective synthesis, a crucial aspect of producing pharmacologically active substances. Chiral molecules have significant implications in drug development, as the biological activity of a drug can be highly dependent on its chirality. The synthesis of enantiomerically pure compounds, such as amino acids and their derivatives, using chiral intermediates derived from this compound, highlights its utility in creating compounds with potential therapeutic applications (Andruszkiewicz, Barrett, & Silverman, 1990).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its applications. For example, if it’s a pharmaceutical compound, future research could focus on improving its efficacy or reducing its side effects. If it’s a chemical reagent, future research could focus on finding new reactions it can participate in or improving its performance in existing reactions .
Properties
IUPAC Name |
(1R)-1-(4-bromophenyl)-3-methylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-8(2)7-11(13)9-3-5-10(12)6-4-9;/h3-6,8,11H,7,13H2,1-2H3;1H/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCGWCVSEYLTAU-RFVHGSKJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=C(C=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C1=CC=C(C=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((1H-indol-3-yl)thio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2926487.png)
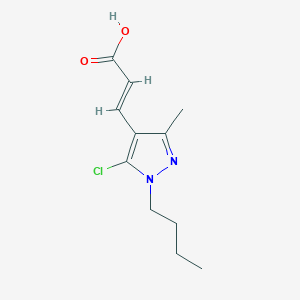
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2926489.png)
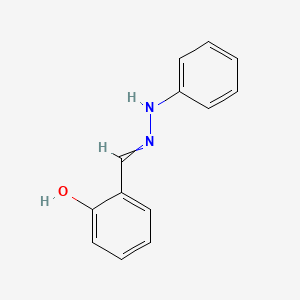

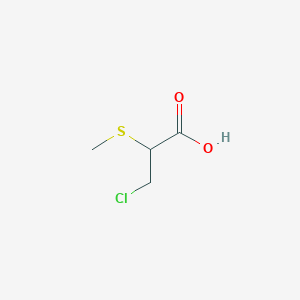
![(Z)-methyl 4-((6-fluoro-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2926494.png)
![N-[4-(acetylamino)phenyl]-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2926495.png)
![N-(2-ethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2926497.png)
![1-[4-(5-Methyl-3,6-dihydro-2H-pyridine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2926499.png)
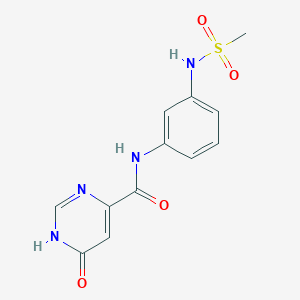
![4-[2-(4-Amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-nitroaniline](/img/structure/B2926506.png)

